molecular formula C18H38O4 B570296 Triethyleneglycol Monolauryl Ether-d25 CAS No. 171922-68-2

Triethyleneglycol Monolauryl Ether-d25

Cat. No.: B570296
CAS No.: 171922-68-2
M. Wt: 343.651
InChI Key: FKMHSNTVILORFA-YYQNCXAFSA-N
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Description

Triethyleneglycol Monolauryl Ether-d25 is a high-purity, deuterated analog of the common non-ionic surfactant Laureth-3 (CAS 3055-94-5) . With the molecular formula C18H13D25O4 and a molecular weight of 343.65 g/mol, this compound features a perdeuterated lauryl (dodecyl) chain, where 25 hydrogen atoms are replaced by deuterium . This isotopic labeling makes it an invaluable internal standard in analytical chemistry, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) applications, allowing for precise quantification and tracking of its non-deuterated counterpart in complex mixtures. As a stable isotope-labeled compound, it is essential in research involving surfactant behavior, micelle formation, and membrane dynamics. The product is typically supplied as an oil or liquid and requires storage at 2-8°C to maintain stability . This product is intended for laboratory and research purposes only. It is not approved for diagnostic, therapeutic, or clinical applications, nor for administration to humans or animals.

Properties

CAS No.

171922-68-2

Molecular Formula

C18H38O4

Molecular Weight

343.651

IUPAC Name

2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2

InChI Key

FKMHSNTVILORFA-YYQNCXAFSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCO

Synonyms

3,6,9-Trioxaheneicosan-1-ol-d25;  2-[2-[2-(Dodecyloxy)ethoxy]ethanol-d25;  C12EO3-d25;  Dodecyl Triethylene Glycol-d25;  Ethal 326;  LEA-d25;  Laureth-3-d25;  Lauryl Alcohol Triglycol Ether-d25;  Lauryl Triethoxylate-d25;  Lauryl Triglycol Ether-d25;  Nikkol B

Origin of Product

United States

Scientific Research Applications

Applications Overview

  • Pharmaceuticals
    • Used in drug formulations as a surfactant to enhance solubility and bioavailability.
    • Acts as a foamable vehicle in topical applications, improving skin hydration and drug delivery efficiency .
  • Cosmetics
    • Functions as an emulsifier and stabilizer in creams and lotions.
    • Enhances the texture and spreadability of cosmetic products, contributing to consumer satisfaction .
  • Food Technology
    • Employed as a food additive to improve texture and stability in emulsions.
    • Facilitates the formation of stable foams in food products, enhancing mouthfeel and sensory attributes .

Pharmaceutical Compositions

A study investigated the use of Triethyleneglycol Monolauryl Ether-d25 in foamable pharmaceutical compositions. The results indicated that formulations containing this ether significantly improved skin hydration when applied topically. The study utilized various concentrations of the compound to determine optimal levels for efficacy .

Cosmetic Formulations

Research on cosmetic creams revealed that incorporating this compound enhanced emulsion stability and reduced separation over time. The study measured viscosity changes and stability under different temperature conditions, demonstrating its effectiveness as a stabilizer .

Food Emulsions

In food science, this compound was tested for its ability to stabilize oil-in-water emulsions. The findings showed that it could maintain emulsion integrity during processing and storage, which is crucial for product quality .

Data Tables

Application AreaFunctionalityKey Findings
PharmaceuticalsSurfactant for drug solubilityImproved skin hydration in topical applications
CosmeticsEmulsifier and stabilizerEnhanced stability and texture in creams
Food TechnologyTexture enhancer in emulsionsMaintained emulsion integrity during storage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between Triethyleneglycol Monolauryl Ether-d25 and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ethylene Oxide Units (n) CAS Number Key Features
This compound C₁₈H₁₃D₂₅O₄ 343.65 3 171922-68-2 Deuterium-labeled; used for isotopic tracing; stored at +4°C .
Triethyleneglycol Monolauryl Ether C₁₈H₃₈O₄ 318.49 3 3055-94-5 Non-labeled; logP = 3.95; eye irritant; used in polymer gels .
Polyoxyl Lauryl Ether (n ≈ 25) CH₃(CH₂)₁₁(OCH₂CH₂)ₙOH Variable ~25 9002-92-0 Commercial surfactant mixture (n = 3–23); variable hydrophilicity .
Laureth-4 C₁₂H₂₅(OCH₂CH₂)₄OH ~362 4 N/A Higher ethylene oxide content; stronger surfactant .
Ethylene Glycol Monolauryl Ether C₁₂H₂₆O₂ 202.34 1 N/A Shorter EO chain; limited solubility; basic emulsifier .

Isotopic Labeling vs. Non-Labeled Analogs

  • This compound vs. Triethyleneglycol Monolauryl Ether: The deuterated form’s D₂₅ substitution increases molecular weight by ~25 g/mol, enabling distinct detection in mass spectrometry (e.g., m/z shifts) . Unlike the non-labeled version, it avoids interference from natural hydrogen isotopes in kinetic studies, such as photo-DSC analyses of polymerization in ionic liquids . However, the unlabeled form is more cost-effective for bulk applications like emulsification .
  • Comparison with Polyoxyl Lauryl Ether (n ≈ 25): Polyoxyl Lauryl Ether is a polydisperse mixture with ethylene oxide units ranging from 3 to 23, resulting in variable hydrophilic-lipophilic balance (HLB). In contrast, this compound has a fixed EO chain length (n=3), offering reproducibility in controlled experiments .

Key Research Findings

  • Photo-DSC Studies: In ionic liquids, this compound exhibits faster polymerization rates compared to non-deuterated analogs due to reduced hydrogen bonding interference .
  • Synthetic Utility: The deuterated form’s isotopic purity (>98%) ensures minimal background noise in metabolic tracing, a limitation in polydisperse analogs like Polyoxyl Lauryl Ether .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Triethyleneglycol Monolauryl Ether-d25?

  • Methodological Answer : Synthesis requires deuterium substitution at specific positions (e.g., d25 indicates 25 deuterium atoms in the lauryl chain). Key steps include controlled etherification of triethylene glycol with deuterated lauryl alcohol under anhydrous conditions, followed by purification via column chromatography. Characterization should combine NMR (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and FTIR to validate ether bond formation . Purity assessment via GC or HPLC is essential to minimize interference from non-deuterated analogs or residual solvents .

Q. How can researchers verify the purity and stability of this compound in experimental systems?

  • Methodological Answer : Use hyphenated techniques like LC-MS or GC-MS to quantify impurities (e.g., free polyethylene glycols or lauryl alcohol). Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% relative humidity over 12 weeks, with periodic sampling analyzed via reversed-phase HPLC . Include deuterium retention checks using mass spectrometry to ensure isotopic integrity during storage .

Advanced Research Questions

Q. What experimental designs are optimal for studying the surfactant behavior of this compound in deuterated solvent systems?

  • Methodological Answer : Employ neutron scattering or deuterium NMR to probe micelle formation dynamics in deuterated solvents (e.g., D₂O or deuterated ethanol). Compare critical micelle concentration (CMC) values with non-deuterated analogs to isolate isotopic effects. Use dynamic light scattering (DLS) to measure hydrodynamic radii and validate structural models . For interfacial studies, Langmuir-Blodgett troughs paired with deuterium-labeled monolayers can quantify surface tension reduction .

Q. How do isotopic effects (deuteration) influence the thermodynamic and kinetic properties of this compound in polymerization reactions?

  • Methodological Answer : Conduct kinetic studies using photo-DSC or isothermal calorimetry to compare polymerization rates between deuterated and non-deuterated forms. Deuteration may alter hydrogen-bonding interactions, affecting reaction activation energy. For example, in radical polymerization, track deuterium’s impact on chain-transfer reactions using ESR spectroscopy . Thermodynamic parameters (e.g., ΔH, ΔS) can be derived from Van’t Hoff plots using variable-temperature NMR .

Q. What strategies resolve contradictions in reported data on this compound’s biocompatibility and cytotoxicity?

  • Methodological Answer : Discrepancies often arise from variability in purity grades or residual solvents. Standardize assays (e.g., MTT or LDH release) using batches pre-screened via ICP-MS for heavy metals and GC for organic impurities. Cross-validate results with deuterated controls to distinguish isotopic effects from chemical toxicity. For in vitro studies, use cell lines with documented sensitivity to surfactants (e.g., HaCaT keratinocytes) and include non-ionic surfactant controls (e.g., polysorbate 80) .

Q. How can researchers model the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use OECD 301/303 guidelines for biodegradability testing in simulated freshwater or marine environments. Quantify deuterium persistence via isotope-ratio mass spectrometry (IRMS) to track degradation pathways. Compare half-lives with non-deuterated analogs to assess isotopic impacts on microbial metabolism. For adsorption studies, employ HPLC-coupled soil column experiments with deuterated spike recovery checks .

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